Phthalid

Übersicht

Beschreibung

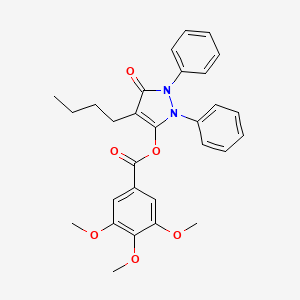

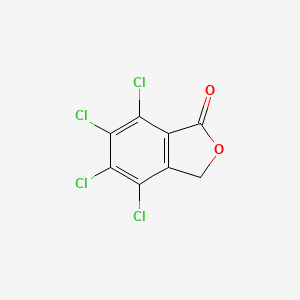

4,5,6,7-Tetrachloro-3h-Isobenzofuran-1-One: is an organic compound belonging to the class of phthalides. It is characterized by the presence of a 3-hydrocarbylidene-2-benzofuran-1 (3H)-one moiety . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrachloro-3h-Isobenzofuran-1-One has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

Target of Action

Fthalide primarily targets the melanin biosynthesis pathway in certain fungi . It acts as a hydroxynaphthalene reductase inhibitor , a key enzyme involved in the melanin biosynthesis process .

Mode of Action

Fthalide interacts with its target, the hydroxynaphthalene reductase, by blocking the reduction reactions from 1,3,6,8-tetrahydroxynaphthalene to scytalone and from 1,3,8-trihydroxynaphthalene to vermelone . This interaction disrupts the normal function of the enzyme, thereby inhibiting the melanin biosynthesis process .

Biochemical Pathways

The primary biochemical pathway affected by Fthalide is the melanin biosynthesis pathway . By inhibiting the hydroxynaphthalene reductase, Fthalide disrupts the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and 1,3,8-trihydroxynaphthalene to vermelone . This disruption affects the downstream effects of the pathway, leading to a decrease in melanin production .

Result of Action

The molecular and cellular effects of Fthalide’s action primarily involve the disruption of melanin biosynthesis . By inhibiting the hydroxynaphthalene reductase, Fthalide prevents the production of melanin, a crucial component for the survival and virulence of certain fungi . This leads to the inhibition of fungal growth and development .

Biochemische Analyse

Biochemical Properties

Fthalide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with polyketide intermediates during its biosynthesis . The compound undergoes various chemical transformations, including oxidation, reduction, addition, elimination, and cycloaddition reactions . These interactions highlight the versatile nature of Fthalide in biochemical processes.

Cellular Effects

Fthalide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of different cell types by modulating signaling pathways and altering gene expression patterns . These effects contribute to the compound’s bioactive properties and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, Fthalide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo chemical transformations allows it to interact with various enzymes and proteins, thereby influencing their activity . These interactions are crucial for understanding the molecular mechanisms underlying Fthalide’s bioactivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fthalide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Fthalide can maintain its bioactivity over extended periods, although its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of Fthalide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage-dependent effects of Fthalide is essential for its potential therapeutic applications and safety assessments.

Metabolic Pathways

Fthalide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in cellular metabolism and its potential impact on overall metabolic health.

Transport and Distribution

Within cells and tissues, Fthalide is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its bioactivity and therapeutic potential.

Subcellular Localization

Fthalide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular distribution of Fthalide is essential for elucidating its activity and function within cells.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4,5,6,7-Tetrachlor-3H-Isobenzofuran-1-on beinhaltet typischerweise die Kondensation von Resorcinol mit 4,5,6,7-Tetrachlorisobenzofuran-1,3-dion . Die Reaktionsbedingungen umfassen häufig die Verwendung spezifischer Katalysatoren und Lösungsmittel, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert. Der Syntheseprozess umfasst im Allgemeinen großtechnische chemische Reaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen: 4,5,6,7-Tetrachlor-3H-Isobenzofuran-1-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung weniger chlorierter Derivate führen.

Substitution: Halogensubstitutionsreaktionen sind häufig, wobei Chloratome durch andere funktionelle Gruppen ersetzt werden können.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Natriumhydroxid und verschiedene Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene sauerstoffhaltige Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Phthaliden erzeugen können.

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrachlor-3H-Isobenzofuran-1-on hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Verbindungen verwendet.

Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug bei der Untersuchung biologischer Prozesse und Interaktionen.

Medizin: Es laufen Forschungsarbeiten zur Erforschung des möglichen therapeutischen Nutzens, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Es wird bei der Herstellung verschiedener Industriechemikalien und -materialien verwendet.

Wirkmechanismus

Der genaue Wirkmechanismus von 4,5,6,7-Tetrachlor-3H-Isobenzofuran-1-on ist nicht vollständig geklärt . Es wird angenommen, dass es mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert und verschiedene biochemische Prozesse beeinflusst. Weitere Forschung ist erforderlich, um die detaillierten Mechanismen aufzuklären, über die diese Verbindung ihre Wirkungen entfaltet.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5,6,7-Tetrachloro-3h-Isobenzofuran-1-One undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted phthalides.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 4,5,6,7-Tetrachlor-3-isopropyliden-2-benzofuran-1(3H)-on

- 4,5,6,7-Tetrachlor-3,3-bis-(1-decyl-2-methyl-indol-3-yl)-3H-isobenzofuran-1-on

- Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-on,4,5,6,7-tetrachlor-3’,6’-dihydroxy-2’,4’,5’,7’-tetraiodo-, Kaliumsalz (1:2)

Einzigartigkeit: 4,5,6,7-Tetrachlor-3H-Isobenzofuran-1-on ist durch seine spezifische Anordnung von Chloratomen und das Vorhandensein der Isobenzofuranon-Einheit einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und physikalische Eigenschaften, wodurch sie für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie wertvoll ist.

Eigenschaften

IUPAC Name |

4,5,6,7-tetrachloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4O2/c9-4-2-1-14-8(13)3(2)5(10)7(12)6(4)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWKWBPNKPGATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058045 | |

| Record name | Fthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27355-22-2 | |

| Record name | Phthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27355-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027355222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRACHLOROPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IHE2M2T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)